molecular formula C17H18ClNO2 B4052633 N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)propanamide

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B4052633
M. Wt: 303.8 g/mol
InChI Key: PRPDAFLTKPTNNZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.1026065 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity and Chemical Structure Analysis Compounds structurally related to N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)propanamide have been evaluated for their herbicidal activity. For example, a study on the crystal structure and herbicidal activity of a similar compound demonstrated its effectiveness in controlling undesired plant growth, highlighting the potential agricultural applications of such chemicals (Liu et al., 2008).

Antidepressant Potential Research into structurally related compounds has explored their potential as antidepressant agents. Investigations into substituted 3-amino-1,1-diaryl-2-propanols and diphenyl-1H-pyrazole-1-propanamines have provided insights into the design of new antidepressants with reduced side effects, underscoring the relevance of chemical structure to pharmacological activity (Clark et al., 1979); (Bailey et al., 1985).

Antimicrobial Properties The synthesis and study of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have revealed antimicrobial properties. This suggests that compounds with similar structures could be valuable in developing new antimicrobial agents (Baranovskyi et al., 2018).

Nonlinear Optical Materials The synthesis and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a compound with a similar structure, have shown potential in electro-optic and nonlinear optical applications. This points to the use of such compounds in the development of materials for optical technologies (Prabhu et al., 2001).

Environmental Persistence and Toxicity Research into the movement and retention of propanil (N-(3,4-dichlorophenyl)propanamide) in aquatic systems has provided insights into the environmental persistence and potential toxicity of similar compounds. This is crucial for understanding the environmental impact of such chemicals (Perera et al., 1999).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11-5-4-6-16(12(11)2)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPDAFLTKPTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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